

Application Notes and Protocols: Thiolated Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiodiglycolic acid*

Cat. No.: *B1683132*

[Get Quote](#)

A focus on Thioglycolic Acid as a Key Thiolating Agent

Introduction

Thiolated polymers, or "thiomers," represent a significant advancement in drug delivery technology, primarily due to their enhanced mucoadhesive properties. These properties lead to prolonged residence time of drug formulations at the site of application, potentially increasing drug bioavailability and therapeutic efficacy. This is achieved by modifying existing polymers with thiol-bearing ligands, such as thioglycolic acid (TGA). The thiol groups introduced onto the polymer backbone can form covalent disulfide bonds with cysteine-rich domains of mucus glycoproteins, mimicking a natural adhesion mechanism.^{[1][2]}

While the topic of interest is **Thiodiglycolic Acid** (TDGA), a comprehensive review of the scientific literature reveals a notable scarcity of its application in drug delivery systems. Its primary use is documented as a raw material in the synthesis of the mucolytic drug Erdosteine. ^[3] In contrast, the closely related molecule, Thioglycolic Acid (TGA), is extensively researched and utilized for the development of advanced drug delivery platforms.^{[1][2][4][5][6][7]} Therefore, these application notes will focus on the use of TGA in creating thiolated polymers for drug delivery, with the understanding that this represents the current state-of-the-art in this area of research.

Application Notes

Enhanced Mucoadhesion for Targeted and Controlled Release

The primary application of TGA in drug delivery is the "thiolation" of various polymers, including chitosan, alginate, and poly(acrylic acid).[1][8] This modification significantly enhances their mucoadhesive properties, in some cases by a factor of up to 140.[9] This strong adhesion is attributed to the formation of disulfide bonds between the thiol groups of the polymer and the cysteine domains of mucus glycoproteins.[1][5][6]

Key Advantages:

- Prolonged Residence Time: The strong covalent bonding to the mucus layer significantly increases the retention time of the dosage form at the site of application (e.g., buccal, nasal, ocular, or gastrointestinal mucosa).[2][6]
- Improved Bioavailability: By localizing the drug delivery system at the absorption site for an extended period, the absorption of the therapeutic agent can be significantly enhanced.[4][8]
- Targeted Drug Delivery: Enhanced adhesion allows for more precise targeting of drugs to specific mucosal tissues.
- Reduced Dosing Frequency: Longer retention can lead to a more sustained drug release profile, reducing the need for frequent administration and improving patient compliance.

In Situ Gelling Formulations

Thiolated polymers exhibit in situ gelling properties.[1][10] At physiological pH, the thiol groups can undergo oxidation to form intramolecular and intermolecular disulfide bonds, leading to the cross-linking of polymer chains and the formation of a hydrogel.[1][11]

Applications:

- Ocular Drug Delivery: A liquid formulation can be administered as eye drops, which then gels upon contact with the tear film, providing a sustained release of the drug.[9]
- Nasal and Vaginal Delivery: In situ gelling systems can be applied as a solution that then forms a gel, ensuring prolonged contact with the nasal or vaginal mucosa.[4]

Nanoparticulate Drug Delivery Systems

TGA-thiolated polymers are widely used to formulate nanoparticles for systemic and targeted drug delivery.[8][9][12]

Characteristics and Benefits:

- Controlled Particle Size: Nanoparticles with diameters typically in the range of 100-300 nm can be formulated.[12][13]
- High Entrapment Efficiency: These systems can effectively encapsulate a variety of therapeutic agents, including small molecules, peptides, and nucleic acids.[8][12]
- Sustained Drug Release: The cross-linked polymer matrix of the nanoparticles provides a controlled and sustained release of the encapsulated drug.[1][8]
- Permeation Enhancement: Thiolated polymers have been shown to enhance the permeation of drugs across mucosal barriers.[4]

Biocompatibility and Safety

Polymers commonly used for thiolation, such as chitosan and hyaluronic acid, are known for their biocompatibility and biodegradability.[2][4][7] While TGA itself can be toxic at high concentrations, the covalent conjugation to a polymer backbone generally results in formulations with good safety profiles. For instance, cytotoxicity studies on Caco-2 cells with chitosan-TGA nanoparticles showed minimal cell damage.[12] For the related compound, **thiodiglycolic acid**, the oral LD50 in rats is greater than 500 mg/kg, with an intraperitoneal LD50 in mice of 300 mg/kg, suggesting moderate acute toxicity.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on TGA-thiolated polymer-based drug delivery systems.

Table 1: Properties of Thiolated Chitosan Nanoparticles

Parameter	Value	Reference
Thiol Group Immobilization	38 - 885 $\mu\text{mol/g}$	[5]
Particle Size	100 - 200 nm	[12]
Zeta Potential	+5 to +6 mV	[12]
Paclitaxel Entrapment Efficiency	75.34%	[8]
Paclitaxel Loading Efficiency	89.18%	[8]

| Cytotoxicity (LDH release) | 2.9 - 3.79% |[12] |

Table 2: Mucoadhesion and Drug Release Characteristics

Formulation / Parameter	Result	Reference
Chitosan-TGA Mucoadhesion Improvement	Up to 140-fold increase	[9]
Okra Gum-TGA Mucoadhesion Time	2-3 fold increase	[6]
Thiolated Chitosan MNP Drug Release (Levosulpiride)	Sustained release up to 48 hours	[14]
Thiolated Polymer NP Drug Release (ASOND & DOX)	22% release after 15 hours (vs. 100% for non-thiolated)	[1]

| Paclitaxel Bioavailability Increase (Thiolated NPs) | 2.37-fold increase |[8] |

Experimental Protocols

Protocol 1: Synthesis of Thiolated Chitosan using Thioglycolic Acid (TGA)

This protocol describes the synthesis of a chitosan-TGA conjugate via carbodiimide-mediated coupling.

Materials:

- Chitosan (low molecular weight)
- Thioglycolic acid (TGA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
- N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
- 1% Acetic acid solution
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- 5 mM HCl
- Sodium chloride (NaCl)
- Dialysis tubing (MWCO 10-20 kDa)
- Deionized water

Procedure:

- Chitosan Dissolution: Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid with stirring until a clear solution is obtained.
- Carbodiimide Activation: Add 100 mg of EDAC to the chitosan solution and stir until dissolved. For a more efficient reaction, a two-step activation of TGA can be performed separately by reacting TGA with EDAC and NHS in DMF overnight before adding to the chitosan solution.^[9]

- Thiolation Reaction: Slowly add 30 mL of TGA to the reaction mixture. Adjust the pH of the solution to 5.0 with 1 M NaOH.
- Incubation: Allow the reaction to proceed for 3 hours at room temperature with continuous stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen) if possible to minimize oxidation of thiol groups.
- Purification by Dialysis:
 - Transfer the reaction mixture to a dialysis tube.
 - Dialyze against 5 mM HCl (five changes) over 3 days in the dark to remove unreacted TGA and EDAC.
 - Follow with dialysis against 5 mM HCl containing 1% NaCl (two changes) to reduce ionic interactions.
 - Finally, dialyze against deionized water until the pH of the dialysate is neutral.
- Lyophilization: Freeze-dry the purified chitosan-TGA solution to obtain a solid product.
- Storage: Store the lyophilized thiolated chitosan at 4°C in a desiccator.

Protocol 2: Quantification of Thiol Groups using Ellman's Reagent

This protocol determines the amount of free thiol groups immobilized on the polymer.

Materials:

- Thiolated polymer
- Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
- 0.5 M Phosphate buffer (pH 8.0)
- Deionized water

- UV-Vis Spectrophotometer

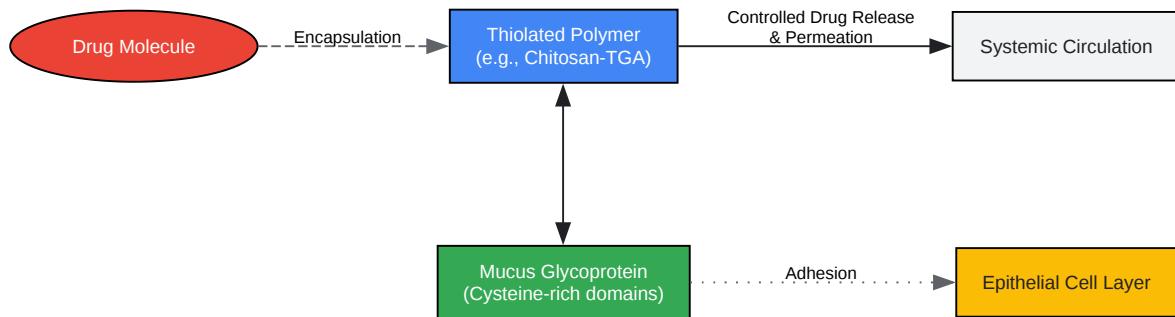
Procedure:

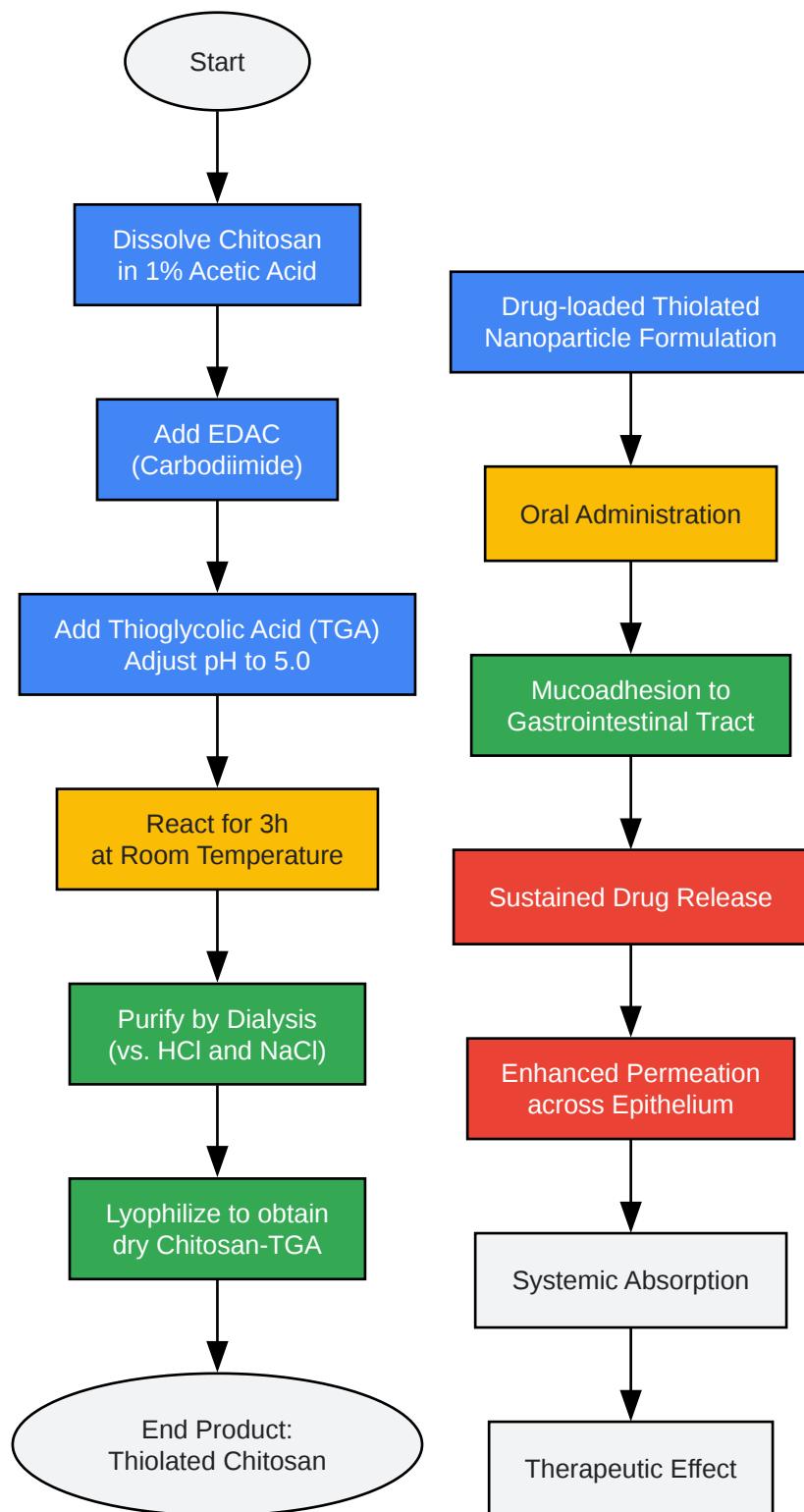
- Sample Preparation: Accurately weigh 0.5-1.0 mg of the thiolated polymer and hydrate it in 250 μ L of deionized water.[\[15\]](#)
- Buffering: Add 250 μ L of 0.5 M phosphate buffer (pH 8.0) to the hydrated polymer solution.[\[15\]](#)
- Reaction with Ellman's Reagent: Add 500 μ L of Ellman's reagent solution (prepare a 3 mg/10 mL solution of DTNB in 0.5 M phosphate buffer, pH 8.0).[\[15\]](#)
- Incubation: Incubate the mixture for 90 minutes at room temperature, protected from light.[\[15\]](#)
- Centrifugation: Centrifuge the samples for 5 minutes at 13,400 rpm to pellet any insoluble material.[\[15\]](#)
- Spectrophotometric Measurement: Transfer 100 μ L of the supernatant to a 96-well plate and measure the absorbance at 450 nm.[\[15\]](#)
- Quantification: Calculate the amount of thiol groups using a standard curve prepared with L-cysteine.

Protocol 3: In Vitro Mucoadhesion Test (Detachment Force Method)

This protocol measures the force required to detach a formulation from a mucosal surface.

Materials:


- Texture Analyzer or Tensiometer
- Porcine intestinal mucosa (or other relevant mucosal tissue)
- Phosphate buffered saline (PBS, pH 6.8)


- Thiolated polymer formulation (e.g., a compressed disc)
- Cyanoacrylate adhesive

Procedure:

- Tissue Preparation: Obtain fresh porcine intestinal mucosa from a local abattoir. Gently scrape the mucus layer and keep it hydrated in PBS at 37°C.[15]
- Sample Mounting:
 - Securely attach the mucosal tissue to the stationary platform of the texture analyzer.
 - Attach the thiolated polymer disc to the movable probe of the instrument using cyanoacrylate adhesive.
- Measurement Cycle:
 - Lower the probe at a defined speed (e.g., 1 mm/s) until the polymer disc makes contact with the mucosal surface.[16]
 - Apply a constant contact force (e.g., 0.03 N) for a specific contact time (e.g., 30 seconds) to allow for interaction.[16]
 - Withdraw the probe at a constant speed (e.g., 10 mm/s) until the disc is fully detached from the mucosa.[16]
- Data Analysis:
 - Record the force as a function of displacement.
 - The peak force required for detachment is the mucoadhesive force.
 - The work of adhesion can be calculated from the area under the force-distance curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thioglycolic acid, 123-93-3 [thegoodsentscompany.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis and In Vitro Evaluation of Chitosan-Thioglycolic Acid Conjugates [mdpi.com]
- 6. Okra-Thioglycolic Acid Conjugate—Synthesis, Characterization, and Evaluation as a Mucoadhesive Polymer [mdpi.com]
- 7. Thiolated polymers--thiomers: development and in vitro evaluation of chitosan-thioglycolic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Chitosan-thioglycolic acid conjugate: an alternative carrier for oral nonviral gene delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo investigation of thiomer-polyvinylpyrrolidon nanoparticles using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols: Thiolated Polymers in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683132#thiodiglycolic-acid-in-drug-delivery-systems\]](https://www.benchchem.com/product/b1683132#thiodiglycolic-acid-in-drug-delivery-systems)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com